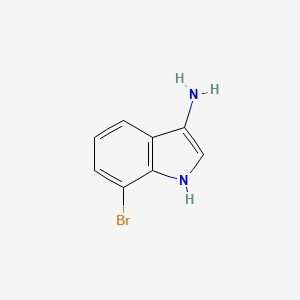

7-Bromo-1H-indol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrN2 |

|---|---|

Molecular Weight |

211.06 g/mol |

IUPAC Name |

7-bromo-1H-indol-3-amine |

InChI |

InChI=1S/C8H7BrN2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4,11H,10H2 |

InChI Key |

SQXBVECSSBKUPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2N |

Origin of Product |

United States |

Physicochemical Properties of 7 Bromo 1h Indol 3 Amine

The fundamental physicochemical properties of 7-Bromo-1H-indol-3-amine are summarized in the table below. These identifiers are crucial for its characterization and use in a laboratory setting.

| Property | Value |

| Molecular Formula | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol |

| CAS Number | 1367799-47-0 |

Synthesis and Reactivity

The synthesis of 7-Bromo-1H-indol-3-amine can be approached through various synthetic strategies, often involving the construction of the indole (B1671886) ring with the desired substituents already in place or through the functionalization of a pre-existing indole core. One common strategy involves the cyclization of a suitably substituted phenylhydrazine (B124118) derivative, a hallmark of the Fischer indole synthesis.

The reactivity of this compound is characterized by the interplay of the bromo and amino substituents on the indole ring. The electron-donating nature of the amino group at the 3-position can influence the nucleophilicity of the indole core. The bromine atom at the 7-position serves as a versatile functional handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of new carbon-carbon and carbon-nitrogen bonds, respectively, enabling the elaboration of the indole scaffold into more complex structures.

For instance, the bromine atom can be readily displaced by various nucleophiles or participate in coupling reactions to form biaryl compounds or introduce new functional groups. The amino group, on the other hand, can undergo acylation, alkylation, or serve as a directing group for further functionalization of the indole ring.

Applications in Organic Synthesis

Strategies for Regioselective Bromination of Indole Systems

The introduction of a bromine atom at the C7 position of the indole ring is a crucial step in the synthesis of the target compound. Achieving high regioselectivity can be challenging due to the inherent reactivity of other positions on the indole nucleus, particularly C3, C2, C5, and C6. Various strategies have been developed to control the position of bromination.

Electrophilic bromination of the indole ring is a common approach. The electron-rich nature of the indole system directs electrophiles preferentially to certain positions. Without any directing groups, electrophilic substitution often occurs at the C3 position. However, by employing specific brominating agents and controlling reaction conditions, bromination at other positions can be favored. For instance, the use of N-Bromosuccinimide (NBS) is a widely adopted method for the bromination of indoles. rsc.org The choice of solvent and temperature can significantly influence the regioselectivity of the reaction. For example, treatment of 4-substituted NH-free indazoles with NBS in DMF at 80 °C has been shown to selectively yield the C7-brominated product. rsc.org

Another strategy involves the use of a directing group on the indole nitrogen or at another position to steer the incoming electrophile to the desired C7 position. While not directly applied to this compound in the reviewed literature, this is a general and powerful strategy in indole chemistry.

The Bartoli indole synthesis itself can be a route to 7-bromoindoles by starting with an appropriately substituted nitroarene. organic-chemistry.orgresearchgate.net Specifically, the reaction of o-bromonitrobenzenes with vinyl Grignard reagents can yield 7-bromoindoles directly. organic-chemistry.org This method has been utilized as a starting point for the synthesis of various 7-substituted indoles. researchgate.netresearchgate.net

A summary of reagents and conditions for regioselective bromination is presented in the table below.

| Starting Material | Brominating Agent | Solvent | Temperature | Product | Yield | Reference |

| 4-Sulfonamido-1H-indazole | NBS (1.1 equiv.) | DMF | 80 °C | 7-Bromo-4-sulfonamido-1H-indazole | 84% | rsc.org |

| 1,1,2-trimethyl-1H-benzo[e]indole | Molecular bromine (Br2) | Dichloromethane, chloroform | Room temp. to reflux | 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole | 60-85% | |

| 1,1,2-trimethyl-1H-benzo[e]indole | NBS | Acetonitrile (B52724), dichloromethane | Room temp. to mild heating | 7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole | 65-85% | |

| o-Bromonitrobenzenes | Vinyl Grignard reagents | Not specified | Not specified | 7-Bromoindoles | Good | organic-chemistry.org |

Approaches for Introducing the Amino Functionality on the Indole Core

The introduction of an amino group at the C3 position of the indole ring is another critical transformation. This can be achieved through either direct amination of the indole core or via reductive pathways starting from other functional groups.

Direct Amination Methodologies

Direct C-H amination of indoles at the C3 position is a highly desirable and atom-economical approach. nih.gov Recent advancements have led to the development of several methods to achieve this transformation. One such method involves the use of electrophilic N-benzenesulfonyloxyamides in the presence of ZnCl2, which provides a direct route to 3-amidoindoles. nih.govacs.org These amides can then be deprotected to yield the free amine.

Another innovative approach utilizes visible light-driven, catalyst-free amination of indoles. bohrium.com This method relies on the formation of an electron donor-acceptor (EDA) complex between the indole and an N-aminopyridinium salt, leading to C3 amination. bohrium.com

Copper-catalyzed oxidative 3-amination of indoles has also been reported. nih.gov This reaction proceeds through the formation of indolyl(aryl)iodonium imides using hypervalent iodine(III) reagents, followed by a copper-catalyzed C-N bond formation to yield 3-aminoindole derivatives as single regioisomers. nih.gov

Palladium-catalyzed amination of 3-bromoindoles is another viable route. mdpi.comacs.org While this is not a direct C-H amination, it is a common and effective method for introducing an amino group at the C3 position.

| Method | Reagents | Catalyst/Conditions | Product | Reference |

| Direct C-H Amidation | N-Benzenesulfonyloxyamides | ZnCl2 | 3-Amidoindoles | nih.govacs.org |

| Visible Light-Driven Amination | N-Aminopyridinium salt | Visible light, no catalyst | C3-Aminoindoles | bohrium.com |

| Oxidative Amination | Bissulfonimides, Hypervalent iodine(III) | Copper catalyst | 3-Aminoindoles | nih.gov |

| Amination of Haloindoles | Amines | Palladium catalyst | 3-Aminoindoles | mdpi.comacs.org |

Reductive Pathways for Amino Group Formation

A more traditional and widely used approach to introduce the C3-amino group is through the reduction of a suitable precursor, most commonly a 3-nitroindole. mdpi.comresearchgate.net The nitration of the indole ring at the C3 position can be achieved using various nitrating agents, such as acetyl nitrate. researchgate.net The resulting 3-nitroindole can then be reduced to the corresponding 3-aminoindole using a variety of reducing agents.

Common reduction methods include the use of tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation. For example, the reduction of a nitro group to an amine can be accomplished using hydrogen gas with a palladium on carbon (Pd/C) catalyst. d-nb.info Another reported method for the reduction of N-ethyl-3-nitroindole to N-ethyl-3-aminoindole utilizes sodium dithionite (B78146) in an alkaline solution. ijrar.org

Besides nitration, azidation at the C3 position followed by reduction also serves as a pathway to 3-aminoindoles. mdpi.comresearchgate.net

| Precursor | Reducing Agent/Conditions | Product | Reference |

| 3-Nitroindole | SnCl2/HCl | 3-Aminoindole | |

| 3-Nitroindole | H2, Pd/C | 3-Aminoindole | d-nb.info |

| N-Ethyl-3-nitroindole | Sodium dithionite, NaOH | N-Ethyl-3-aminoindole | ijrar.org |

| 3-Azidoindole | Not specified | 3-Aminoindole | mdpi.comresearchgate.net |

Multi-Step Synthesis of this compound Scaffolds

The synthesis of this compound often involves a multi-step sequence that combines the formation of the indole core with the introduction of the bromo and amino functionalities.

Cyclization Reactions in Indole Synthesis

Several classic named reactions are employed to construct the indole ring system, which can be adapted to produce 7-bromoindole (B1273607) precursors.

The Fischer indole synthesis is a cornerstone of indole chemistry, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. biosynth.compsu.eduwikipedia.org To synthesize a 7-bromoindole, one would start with a (2-bromophenyl)hydrazine derivative. A palladium-catalyzed modification of the Fischer indole synthesis allows for the cross-coupling of aryl bromides and hydrazones, expanding the scope of the reaction. wikipedia.org

The Bartoli indole synthesis offers a direct route to 7-substituted indoles by reacting ortho-substituted nitroarenes with vinyl Grignard reagents. organic-chemistry.orgresearchgate.netbiosynth.com The use of an o-bromonitrobenzene derivative would directly yield a 7-bromoindole. organic-chemistry.org This method has been noted for its utility in preparing highly functionalized indoles, including those with amino substituents. researchgate.net

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. bhu.ac.inwikipedia.org While traditionally requiring harsh conditions, modern variations utilize milder bases like alkyllithiums. bhu.ac.in Starting with an appropriately substituted N-(2-bromotoluidide) derivative could lead to the formation of a 7-bromoindole.

| Named Reaction | Key Reactants | Product | Reference |

| Fischer Indole Synthesis | (2-Bromophenyl)hydrazine, Aldehyde/Ketone | 7-Bromoindole derivative | biosynth.compsu.eduwikipedia.org |

| Bartoli Indole Synthesis | o-Bromonitrobenzene, Vinyl Grignard reagent | 7-Bromoindole | organic-chemistry.orgresearchgate.netbiosynth.com |

| Madelung Synthesis | N-(2-Bromotoluidide) derivative | 7-Bromoindole derivative | bhu.ac.inwikipedia.org |

Sequential Functionalization Strategies

A common and versatile approach involves the synthesis of a 7-bromoindole intermediate followed by the introduction of the amino group at the C3 position, or vice versa.

One potential pathway starts with the synthesis of 7-bromoindole using one of the methods described above (e.g., Bartoli synthesis). organic-chemistry.org Subsequent nitration at the C3 position, followed by reduction, would yield the desired this compound. The nitration of 7-bromoindole would need to be regioselective for the C3 position, which is generally favored for electrophilic substitution on an otherwise unsubstituted indole pyrrole (B145914) ring.

Alternatively, one could start with an indole, introduce the amino group or a precursor at the C3 position, and then perform a regioselective bromination at the C7 position. For example, after forming 3-nitroindole, a regioselective bromination at C7 could be attempted, followed by reduction of the nitro group. However, the presence of the electron-withdrawing nitro group at C3 might deactivate the ring towards further electrophilic substitution, making the C7 bromination challenging.

A practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a related heterocyclic compound, was achieved through a two-step sequence involving regioselective bromination of 2,6-dichlorobenzonitrile (B3417380) followed by cyclization with hydrazine. chemrxiv.orgmdpi.comresearchgate.net This highlights the feasibility of sequential functionalization strategies in building complex heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Approaches for Indole Derivatives

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, offering powerful methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. mdpi.compharmtech.com These reactions are particularly valuable for the functionalization of heterocyclic compounds like indoles. kvinzo.com The versatility of these methods allows for the introduction of a wide array of functional groups onto the indole nucleus, starting from readily available haloindoles, such as 7-bromoindole. nih.govsigmaaldrich.com

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond-forming reactions, enabling the coupling of aryl halides with amines. ursinus.edu This reaction is a primary strategy for synthesizing aminoindoles from their corresponding bromoindole precursors. mdpi.com Research has demonstrated the successful application of Buchwald-Hartwig amination for coupling both unprotected and N-protected bromoindoles with various amines. ursinus.edunih.gov

A significant challenge in the amination of bromoindoles is the presence of the reactive N-H bond in the indole ring, which can compete in the catalytic cycle. ursinus.edu Traditional routes often necessitate a multi-step process involving protection of the indole nitrogen, followed by the cross-coupling reaction and subsequent deprotection. ursinus.edumedchemexpress.com However, recent advancements have led to the development of conditions that allow for the direct amination of unprotected bromoindoles. nih.gov

Efficient coupling of unprotected 7-bromoindole with 7-aminoindole has been achieved using a catalyst system comprising Pd(OAc)₂ and the bulky biaryl phosphine (B1218219) ligand BrettPhos, with K₂CO₃ as the base in tBuOH. nih.gov The choice of ligand is critical for achieving selectivity for the C-N coupling over N-H functionalization. nih.gov Alternative conditions for coupling unprotected aminoindoles have utilized catalyst systems like Pd(dppf)Cl₂ with NaOtBu in dioxane. nih.gov While palladium is the most common catalyst, research into more sustainable alternatives has shown that simple iron catalysts can also facilitate chemoselective C-N coupling reactions of haloindoles, avoiding the undesired dimerization of the starting materials. researchgate.net

| Bromoindole Substrate | Amine Partner | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 7-Bromoindole (unprotected) | 7-Aminoindole (unprotected) | Pd(OAc)₂ | BrettPhos | K₂CO₃ | tBuOH | Reflux | Major Product | nih.gov |

| 6-Bromo-1-TBDMS-indole | 6-Aminoindole | Pd(OAc)₂ | BrettPhos | K₂CO₃ | tBuOH | Reflux | Deprotected Coupled Product | nih.gov |

| 5-Bromoindole | Aniline | L–Pd–G₁ (precatalyst) | tBu-XPhos | K₃PO₄ | Dioxane/H₂O | 65 °C | 85% | rsc.org |

| N-Boc-5-bromoindole | tBu-carbamate | Details not specified in abstract | medchemexpress.com |

Beyond amination, palladium-catalyzed cross-coupling reactions are extensively used to introduce other key functional groups onto the indole core, enabling the synthesis of a vast range of analogs. The Suzuki-Miyaura, Stille, and Sonogashira reactions are prominent examples. rsc.org

The Suzuki-Miyaura reaction , which couples organoboron compounds with organic halides, is a highly effective method for forming C-C bonds. This reaction has been successfully applied to bromoindoles to synthesize aryl- and vinyl-substituted indoles. nih.gov For instance, the synthesis of the alkaloid hippadine (B1673251) was achieved in 67-74% yield via a Suzuki reaction starting from a metalated 7-bromoindole derivative. nih.gov The reaction's broad substrate scope and functional group tolerance make it a powerful tool in drug discovery programs. pharmtech.com

The Stille reaction , utilizing organotin reagents, and the Sonogashira reaction , which couples terminal alkynes with aryl halides, further expand the synthetic possibilities. rsc.org The Sonogashira coupling, for example, has been used for the modification of halotryptophans, demonstrating its utility in functionalizing complex indole-containing biomolecules. rsc.org These reactions provide reliable pathways to biaryl compounds, acetylenic indoles, and other complex structures that are difficult to access through other means.

Novel and Efficient Synthetic Routes

While cross-coupling reactions are powerful, other synthetic strategies offer alternative and often more direct pathways to this compound and its analogs. These methods include classic reactions adapted for indole chemistry as well as modern approaches focusing on efficiency and atom economy.

Friedel-Crafts Reaction: The Friedel-Crafts reaction is a fundamental method for C-C bond formation via electrophilic aromatic substitution. nih.gov In indole chemistry, this reaction, typically catalyzed by a Lewis acid, allows for the introduction of alkyl or acyl groups, primarily at the electron-rich C3 position. nih.govnih.gov Asymmetric variants of the Friedel-Crafts reaction, using chiral Lewis acids or organocatalysts, provide access to optically active indole derivatives. acs.orgnih.gov For instance, a Lewis acid-catalyzed Friedel-Crafts reaction between donor-acceptor aminocyclopropanes and indoles yields γ-amino acid derivatives, which are present in numerous bioactive molecules. nih.gov This approach can be used to build complex side chains on the indole ring, which could be precursors to various analogs.

Amidation: Direct C3-amidation of the indole nucleus presents an efficient route to 3-amidoindoles, which can be precursors to 3-aminoindoles. Novel methods have been developed that use electrophilic N-benzenesulfonyloxyamides as an electrophilic nitrogen source. nih.gov These reactions can be promoted by a Lewis acid like ZnCl₂, which favors C3-amidation over N1-amidation. nih.gov Remarkably, these transformations can proceed without the need for expensive transition metal catalysts. nih.gov Another approach involves the direct amidation of carboxylic acids and amines using borate (B1201080) esters like B(OCH₂CF₃)₃, which could be applied to the synthesis of amide-containing indole precursors under mild conditions. acs.org

Reduction: A common and straightforward strategy for introducing the 3-amino group onto an indole ring is through the reduction of a 3-nitroindole precursor. mdpi.comresearchgate.net The nitration of indoles, followed by reduction, is a well-established post-functionalization strategy. mdpi.com Various reducing agents can be employed for this transformation, such as tin(II) chloride (SnCl₂/HCl) or catalytic hydrogenation using palladium on carbon (Pd/C). acs.org This two-step sequence is a reliable method for accessing 3-aminoindoles, although it often requires management of regioselectivity during the initial nitration step. mdpi.com

Protective Group Strategies: The reactivity of the indole N-H group often necessitates the use of protecting groups to achieve selectivity in synthetic transformations. ursinus.edunih.gov Common protecting groups for the indole nitrogen include tert-butyloxycarbonyl (Boc), triisopropylsilyl (TIPS), and tert-butyldimethylsilyl (TBDMS). nih.govmedchemexpress.comacs.org These groups prevent unwanted side reactions at the N1 position during lithiation, acylation, or cross-coupling reactions. nih.govacs.org For example, the synthesis of 3,4-diaminoindoles involved protecting the indole nitrogen with a TIPS group before subsequent functionalization. acs.org The choice of protecting group is crucial and depends on its stability to the reaction conditions and the ease of its subsequent removal. jocpr.com The development of orthogonal protecting group strategies is essential for the synthesis of complex molecules with multiple reactive sites. jocpr.com

Lewis Acid/Base Reactions: Lewis acids and bases play a pivotal role in many synthetic strategies for indole functionalization. Lewis acids like ZnCl₂, Er(OTf)₃, and various metal complexes are used to catalyze reactions such as Friedel-Crafts alkylations and amidations. nih.govnih.govbohrium.com They function by activating electrophiles, making them more susceptible to attack by the electron-rich indole ring. rsc.org Conversely, strong bases like n-butyl lithium or sodium hydride are used to deprotonate the indole N-H or other positions to generate nucleophiles for subsequent reactions, although this can lead to challenges with regioselectivity between the N1 and C3 positions. nih.govacs.org

Considerations for Process Development and Scale-Up in Indole Chemistry

Translating a synthetic route from a laboratory setting to a large-scale industrial process introduces a unique set of challenges. Key considerations include cost, safety, efficiency, impurity profiling, and environmental impact. mdpi.comresearchgate.netresearchgate.net

For the synthesis of indole derivatives, scalability often requires moving away from expensive reagents and catalysts, as well as purification methods like column chromatography. mdpi.comchemrxiv.org A practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a related heterocyclic intermediate, was successfully demonstrated on a hundred-gram scale using inexpensive starting materials and avoiding chromatography. mdpi.comresearchgate.net The development of such robust and economical routes is critical for the commercial viability of a drug candidate.

Impurity control is another paramount concern in process development. The use of commercially available starting materials can introduce impurities that are difficult to remove in later steps. researchgate.net Therefore, defining strict specifications for reagents and intermediates is essential to ensure the final product's purity. researchgate.net In indole synthesis, a common issue is the tendency of electron-rich indoles to undergo dimerization or multimerization, which reduces the yield of the desired product. labmanager.comeurekalert.org

To address some of these challenges, modern manufacturing technologies are being explored. Microflow synthesis, for instance, offers precise control over reaction parameters like time and temperature by using channels with very small diameters. labmanager.comeurekalert.org This technique can significantly improve reaction yields and limit the formation of unstable intermediates and byproducts by enabling rapid mixing and short reaction times. labmanager.com The scalability of flow synthesis by continuous pumping makes it an attractive option for the efficient and reproducible production of indole-based pharmaceuticals. labmanager.comeurekalert.org

Reactivity of the Bromo Substituent

The bromine atom at the C7 position of the indole ring is a key site for synthetic modification. Its electron-withdrawing nature and its ability to act as a leaving group or a coupling partner are central to the compound's utility.

Nucleophilic Displacement Reactions

The bromo group on the this compound can be displaced by various nucleophiles. These reactions typically require forcing conditions, such as high temperatures, but provide a direct route to introduce a range of functional groups at the C7 position. For instance, reaction with liquid ammonia (B1221849) in a sealed tube at elevated temperatures can yield the corresponding 7-amino derivative. Similarly, nucleophiles like sodium azide (B81097) and potassium thiocyanate (B1210189) can be used to introduce azido (B1232118) and thiocyano groups, respectively.

Table 1: Examples of Nucleophilic Displacement Reactions

| Nucleophile | Reagent(s) | Conditions | Product | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ammonia | NH₃ (liq.) | 120°C, sealed tube | 7-Amino derivative | 8 hr | 64 | |

| Azide | NaN₃/DMF | 80°C | 7-Azidoindole acetic acid | 12 hr | 78 | |

| Thiocyanate | KSCN/EtOH | Reflux | 7-Thiocyano compound | 6 hr | 71 |

Cross-Coupling Partner in Transition Metal Catalysis

The bromo substituent makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, are widely employed to diversify the structure of indole derivatives.

For example, Suzuki-Miyaura coupling can be used to form biaryl compounds by reacting the bromoindole with a boronic acid or ester in the presence of a palladium catalyst and a base. Similarly, other palladium-catalyzed reactions like the Buchwald-Hartwig amination can be employed to form C-N bonds with amines, amino acid esters, and amides. beilstein-journals.org These methods offer high efficiency and functional group tolerance. The choice of ligand, base, and catalyst precursor is crucial for the success of these coupling reactions. beilstein-journals.org

Reactivity of the Amino Group

The amino group at the C3 position is a versatile functional handle, capable of undergoing a variety of transformations. Its nucleophilic character allows it to react with a range of electrophiles.

Amidation and Acylation Reactions

The amino group of this compound can readily undergo amidation and acylation reactions. These reactions involve the treatment of the amine with carboxylic acids, acid chlorides, or anhydrides to form the corresponding amides. These reactions are fundamental in peptide synthesis and for the introduction of various acyl groups to modify the properties of the parent molecule. researchgate.net For instance, the amino group can be acylated to introduce groups that may alter the compound's biological activity or solubility. smolecule.com

Reactions with Electrophiles

Beyond acylation, the amino group can react with a variety of other electrophiles. For example, it can participate in condensation reactions with aldehydes or ketones to form imines. smolecule.com It can also undergo reactions such as alkylation. These transformations are key to building more complex molecular architectures based on the this compound scaffold.

Electrophilic Aromatic Substitution on the Indole Ring System

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. wikipedia.orgresearchgate.net The position of substitution is directed by the existing substituents. In the case of this compound, the interplay between the electron-withdrawing bromo group and the electron-donating amino group, along with the inherent reactivity of the indole nucleus, dictates the regioselectivity of these reactions.

The C3 position of the indole ring is generally the most reactive towards electrophiles. wikipedia.orgacs.org However, since this position is already substituted with an amino group, electrophilic attack may occur at other positions of the indole nucleus. The directing effects of the bromo and amino groups will influence the outcome of reactions such as nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration of substituted indoles can lead to the introduction of nitro groups at specific positions on the ring. niscpr.res.in The precise conditions and the nature of the electrophile are critical in determining the final product. niscpr.res.in

Nucleophilic Aromatic Substitution on the Indole Ring System

The term Nucleophilic Aromatic Substitution (SNAr) encompasses reactions where a nucleophile displaces a leaving group on an aromatic ring. For haloarenes, these reactions can proceed through different mechanisms, primarily the addition-elimination pathway or transition-metal-catalyzed cross-coupling. masterorganicchemistry.comlibretexts.org

Classical SNAr reactions via the addition-elimination mechanism require the aromatic ring to be activated by potent electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. libretexts.org In this compound, the indole ring itself is inherently electron-rich, and it lacks the strong activating groups necessary to facilitate a classical SNAr reaction at the C7 position. Therefore, direct displacement of the C7-bromide by nucleophiles without a catalyst is generally unfavorable. libretexts.orgresearchgate.net

However, the bromine atom at the C7 position is readily substituted through transition-metal-catalyzed cross-coupling reactions. These powerful methods, while mechanistically distinct from classical SNAr, achieve the net result of nucleophilic substitution on the aromatic ring and are the predominant pathway for functionalizing this position. Palladium-catalyzed reactions are particularly prevalent. nih.gov

Key cross-coupling reactions involving the C7-bromo substituent include:

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the bromoindole with an organoboron reagent, such as an arylboronic acid. It is a highly efficient method for synthesizing 7-aryl indoles. nih.gov

Buchwald-Hartwig Amination: This process forms a carbon-nitrogen bond, coupling the bromoindole with an amine. It allows for the introduction of primary or secondary amino groups at the C7 position. beilstein-journals.org

Cyanation: The bromine can be replaced with a cyano group using a cyanide source, often in the presence of a copper or palladium catalyst.

The following table summarizes representative metal-catalyzed substitution reactions applicable to the 7-bromoindole scaffold.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic Acids | PdCl₂(PPh₃)₂ / Base (e.g., K₂CO₃, Cs₂CO₃) | 7-Aryl-1H-indoles |

| Buchwald-Hartwig | Amines, Amides | Pd₂(dba)₃ / Ligand (e.g., Xantphos) / Base (e.g., Cs₂CO₃) | 7-Amino-1H-indoles |

| Cyanation | Copper(I) cyanide (CuCN) | Heat (or Pd catalyst) | 7-Cyano-1H-indoles |

This table presents generalized conditions for cross-coupling reactions on bromoindole systems based on literature precedents. nih.govbeilstein-journals.org

Heterocycle Formation and Ring Annulation Reactions

The 3-aminoindole moiety is a powerful building block for the synthesis of fused heterocyclic systems, often referred to as ring annulation reactions. clockss.org The presence of the nucleophilic exocyclic amine adjacent to the C2 position of the indole ring provides a reactive handle for constructing new rings. clockss.orgsci-hub.se Due to their instability, 3-aminoindoles are often generated in situ for these transformations. clockss.org

Two prominent examples of heterocycle formation from the 3-aminoindole core are:

Synthesis of δ-Carbolines: 1-Methyl-3-aminoindole, when generated in situ, reacts with 1,3-dicarbonyl compounds in a one-pot process to yield δ-carbolines (a class of pyrazino[1,2-a]indoles). This transformation builds a new six-membered pyridine (B92270) ring fused to the indole scaffold. clockss.org

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: 3-Aminoindoles can act as the electron-rich dienophile component in IEDDA reactions. Their reaction with electron-deficient azadienes, such as 1,3,5-triazines, provides an efficient route to pyrimido[4,5-b]indoles, which are aza-analogues of carbolines. This reaction forms a fused pyrimidine (B1678525) ring. sci-hub.se

The table below outlines these key annulation reactions.

| Reaction Type | Reagent | Fused Ring System Formed | Resulting Core Structure |

| Condensation/Cyclization | 1,3-Dicarbonyl Compounds | Pyridine | δ-Carboline |

| Inverse-Electron-Demand Diels-Alder | 1,3,5-Triazines | Pyrimidine | Pyrimido[4,5-b]indole |

This table illustrates heterocycle formation pathways using the 3-aminoindole scaffold as a key precursor. clockss.orgsci-hub.se

Mechanistic Investigations of Key Transformation Pathways

Regioselectivity is a critical consideration in the reactions of this compound. The molecule possesses multiple potentially reactive sites: the NH of the indole, the C2 carbon, the exocyclic amine, and the C4, C5, and C6 positions on the benzene (B151609) ring, in addition to the C7-bromo group.

In Heterocycle Formation: The regioselectivity of annulation reactions is driven by the inherent nucleophilicity of the 3-aminoindole system. In condensations with dicarbonyl compounds, the reaction is typically initiated by the more nucleophilic exocyclic amino group, followed by cyclization involving the electrophilic C2 position of the indole ring to form the fused heterocycle. clockss.org

In Electrophilic Aromatic Substitution: While the primary focus is on the compound's use as a nucleophile or in cross-coupling, electrophilic attack on the ring is also possible. The electron-donating nature of the indole ring generally directs electrophiles to the C3 position. However, since this position is already substituted, further electrophilic attack would likely be directed to the benzene portion of the molecule. The presence of the C7-bromo substituent can influence the regioselectivity of further substitutions, such as arylation at the C4 position under certain catalytic conditions. nih.gov

Asymmetric Synthesis: The development of chiral annulated indoles is a significant challenge in synthetic chemistry. nih.gov Asymmetric pathways to create chiral centers often rely on enantioselective reactions. For indole derivatives, organocatalytic methods have been developed to achieve remote regioselective and enantioselective Friedel-Crafts alkylations on the benzene ring, followed by a ring-closing reaction to form chiral annulated products. nih.gov While specific studies on this compound are not detailed, these principles demonstrate the potential for stereocontrolled transformations.

Catalysts and reagents are fundamental in controlling the reaction pathways of this compound, enabling transformations that would otherwise be impossible.

Palladium Catalysts: In Suzuki-Miyaura and Buchwald-Hartwig reactions at the C7-bromo position, palladium catalysts are central to the mechanism. The catalytic cycle typically involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the indole.

Transmetalation (for Suzuki) or Base-Assisted Amine Coordination (for Buchwald-Hartwig): The aryl group from the boronic acid or the amino group is transferred to the palladium center.

Reductive Elimination: The new C-C or C-N bond is formed, releasing the final product and regenerating the Pd(0) catalyst. nih.govbeilstein-journals.org The choice of ligand (e.g., phosphines like Xantphos) is crucial for stabilizing the palladium intermediates and facilitating the reaction. beilstein-journals.org

Rhodium Catalysts: Rh(III) complexes have been used to catalyze the C-H activation and cyclization of N-functionalized indoles with partners like alkynes and alkenes, leading to fused heterocycles. This strategy involves the directing-group-assisted formation of a rhodacycle intermediate. acs.org

Lewis and Brønsted Acids: In reactions involving the indole nucleus, acid catalysts play a vital role. For instance, boron trifluoride etherate (BF₃·OEt₂) can act as a Lewis acid to activate electrophiles, such as anhydrides or cyanating reagents, promoting regioselective functionalization at the C3 position of the indole ring. mdpi.commdpi.com

The following table details the function of various catalysts and reagents in key transformations.

| Transformation | Catalyst/Reagent | Role in Mechanism |

| Suzuki-Miyaura Coupling | Pd(0) complexes (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Catalyzes C-C bond formation via oxidative addition/reductive elimination cycle. Base activates the boronic acid. |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos, Base (e.g., Cs₂CO₃) | Catalyzes C-N bond formation. Ligand stabilizes the Pd center. Base deprotonates the amine. |

| C3-Acylation | Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis acid that activates the acylating agent (e.g., anhydride), making it more electrophilic. |

| Heterocycle Formation (from 3-aminoindole) | Acid or Base | Catalyzes condensation and subsequent cyclization/dehydration steps. |

| C-H Activation/Annulation | Rh(III) complexes | Forms a metallacycle intermediate via C-H activation, enabling coupling with unsaturated partners. |

This table summarizes the roles of common catalysts and reagents in reactions involving the bromoindole and aminoindole functionalities. beilstein-journals.orgacs.orgmdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental data for the NMR analysis of this compound is not available in the reviewed literature.

Proton NMR (1H NMR) Analysis

Specific chemical shifts, coupling constants, and signal assignments for the protons of this compound are not documented in publicly accessible sources.

Carbon-13 NMR (13C NMR) Analysis

The characteristic chemical shifts for the carbon atoms within the this compound structure have not been reported in the surveyed scientific literature.

2D NMR Techniques (e.g., COSY, HMBC, HSQC)

There are no published studies detailing the use of 2D NMR techniques for the structural confirmation of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Verifiable mass spectrometry data for this compound is not present in the available literature.

High-Resolution Mass Spectrometry (HRMS)

The precise mass measurement of this compound via HRMS has not been publicly reported.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific data on the molecular ion peak and fragmentation pattern of this compound from ESI-MS analysis is not available.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a sample. For a compound like this compound, GC-MS analysis provides critical information about its volatility, molecular weight, and structural fragmentation, which aids in its unequivocal identification. mcmaster.caetamu.edu

In a typical GC-MS analysis, the sample is vaporized and injected into the gas chromatograph. The components are separated based on their boiling points and interactions with the stationary phase of the GC column. etamu.edu Subsequently, the separated components enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This ionization process generates a positively charged molecular ion (M+) and a series of fragment ions. whitman.edu

The mass spectrum of this compound would be characterized by the presence of a molecular ion peak. A key feature would be the distinctive isotopic pattern of bromine, with two major peaks of nearly equal intensity separated by two mass units (m/z and m/z+2), corresponding to the 79Br and 81Br isotopes. vulcanchem.com The fragmentation pattern provides a "fingerprint" of the molecule, with common cleavages occurring at the bonds adjacent to the functional groups. whitman.edulibretexts.org For this compound, fragmentation would likely involve the loss of the amine group, hydrogen cyanide from the indole ring, and the bromine atom. This technique is also used to detect halogenated indoles in environmental samples. scielo.org.zanih.gov

Table 1: Predicted GC-MS Data for this compound

| Parameter | Predicted Value/Observation |

|---|---|

| Molecular Ion (M+) | Present, showing characteristic Br isotope pattern (m/z 211/213) |

| Key Fragmentation Pathways | Loss of NH₂ group, cleavage of indole ring, loss of Br atom |

| Retention Time | Dependent on specific column and temperature program |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. pcbiochemres.com By measuring the absorption of infrared radiation by a sample, a spectrum is generated that reveals the vibrational frequencies of its chemical bonds. pressbooks.pub The IR spectrum of this compound would display characteristic absorption bands corresponding to its specific structural features: the indole ring, the primary amine, and the carbon-bromine bond. acs.orgresearchgate.net

The N-H stretching vibrations of both the indole ring and the primary amine group are expected to appear in the region of 3300-3500 cm⁻¹. Primary amines (R-NH₂) typically show two bands in this region—one for asymmetric and one for symmetric stretching—which are generally sharper than the O-H bands of alcohols. pressbooks.pub Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C ring stretching absorptions would appear in the 1450-1620 cm⁻¹ region. researchgate.netlibretexts.org The C-Br stretching vibration is expected to produce a band in the lower frequency (fingerprint) region, typically between 690 and 515 cm⁻¹. lumenlearning.com

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| Indole & Amine N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1620 |

| C-N | Stretch | 1250 - 1350 |

| C-Br | Stretch | 515 - 690 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of synthesized chemical compounds like this compound. core.ac.uk These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. uad.ac.id Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed to ensure the compound's purity and to monitor the progress of chemical reactions. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds like this compound. researchgate.net It offers high resolution and sensitivity. Reversed-phase HPLC is the most common mode used for indole derivatives, typically employing a nonpolar stationary phase (like C18) and a polar mobile phase (such as a gradient mixture of acetonitrile and water). japsonline.comnih.gov

When a sample of this compound is analyzed, it is separated from impurities based on its polarity. The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all peaks. The retention time is a characteristic property for a given compound under specific chromatographic conditions. mdpi.com

Table 3: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~220 nm and ~280 nm (typical for indole ring) |

| Purity Standard | >95% for most research applications |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring reaction progress and for preliminary purity checks of compounds like this compound. uad.ac.id The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent, such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent system (mobile phase). mdpi.com

The components of the sample move up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. For this compound, a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) would likely be used as the mobile phase. After development, the separated spots are visualized, often under UV light, where indole compounds typically show fluorescence or absorption. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for the compound in a given TLC system. mdpi.com

Table 4: Typical TLC System for Analysis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plate |

| Mobile Phase | Hexane/Ethyl Acetate mixture (e.g., 2:1 ratio) |

| Visualization | UV lamp (254 nm) |

| Result | A single spot indicates high purity |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction analysis of single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. researchgate.net For this compound, this technique would provide precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. iucr.orgmdpi.com

The analysis would reveal the planarity of the indole ring system and the orientation of the bromo and amine substituents. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the N-H groups of the indole and the amine, and potentially halogen bonding involving the bromine atom. nih.gov This information is crucial for understanding the solid-state properties of the compound and its potential interactions in a biological context. While a specific crystal structure for this compound is not detailed in the provided results, studies on similar bromo-substituted indoles demonstrate the power of this technique. researchgate.netiucr.orgnih.gov

Table 5: Information Obtainable from X-ray Diffraction of this compound

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Defines the symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths & Angles | Precise measurement of all atomic connections |

| Intermolecular Interactions | Identification of hydrogen bonds, π-stacking, halogen bonds |

| Conformation | Orientation of substituents relative to the indole ring |

Elemental Analysis for Compound Purity and Composition

Elemental analysis, particularly combustion analysis, is a fundamental technique used to determine the elemental composition of a pure organic compound. elementallab.co.uk It provides experimental percentages of carbon (C), hydrogen (H), and nitrogen (N) in the sample, which are then compared to the theoretical values calculated from the molecular formula. mdpi.com For this compound (C₈H₈BrN₃), this analysis serves as a crucial check of its purity and confirms that the correct compound has been synthesized.

The theoretical percentages are calculated based on the atomic masses of the elements and the molecular weight of the compound. A close correlation (typically within ±0.4%) between the experimentally determined values and the calculated values provides strong evidence for the compound's identity and high purity. mdpi.com

Table 6: Elemental Composition Data for this compound (C₈H₈BrN₃)

| Element | Molecular Formula | Atomic Mass | Theoretical % | Experimental % (Hypothetical) |

|---|---|---|---|---|

| Carbon (C) | C₈ | 12.01 | 45.31% | 45.25% |

| Hydrogen (H) | H₈ | 1.01 | 3.80% | 3.83% |

| Bromine (Br) | Br₁ | 79.90 | 37.68% | N/A* |

| Nitrogen (N) | N₃ | 14.01 | 19.82% | 19.78% |

| Molecular Weight | 212.05 g/mol |

*Bromine is typically determined by other methods, such as combustion ion chromatography, not standard CHN analysis. elementallab.co.uk

Theoretical and Computational Chemistry Studies of Bromoindolamines

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are powerful tools for elucidating the electronic structure of molecules like 7-Bromo-1H-indol-3-amine. These calculations provide a detailed picture of the electron distribution and molecular orbitals, which are fundamental to understanding the molecule's chemical behavior.

The electronic properties of substituted indoles are significantly influenced by the nature and position of the substituents on the indole (B1671886) ring. The introduction of a bromine atom at the C7-position and an amine group at the C3-position of the indole nucleus in this compound results in a unique electronic landscape. The bromine atom, being electronegative, is expected to draw electron density from the ring through an inductive effect. Conversely, the amino group is a strong electron-donating group, capable of increasing the electron density of the indole ring through resonance.

A key aspect of understanding the electronic structure is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Based on these principles, in this compound, the amino group at the C3-position would significantly raise the HOMO energy, localizing the highest electron density on the pyrrole (B145914) moiety and making the C2 position particularly nucleophilic. The bromine at the C7-position would have a more modest electronic influence, primarily through inductive withdrawal, but could also participate in halogen bonding interactions.

A hypothetical representation of the frontier molecular orbitals for this compound, based on general knowledge of substituted indoles, would likely show the HOMO concentrated on the pyrrole ring, particularly involving the nitrogen atom and the C2-C3 bond, due to the strong donating effect of the amino group. The LUMO would be expected to be distributed over the entire bicyclic system, with significant contributions from the benzene (B151609) ring.

Density Functional Theory (DFT) Applications in Indole Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the reactivity of organic molecules, including indole derivatives. DFT methods allow for the calculation of various electronic properties that can predict and explain the regioselectivity and reactivity of chemical reactions.

The reactivity of the indole nucleus is characterized by its electron-rich nature, making it susceptible to electrophilic substitution, primarily at the C3-position. The presence of an amino group at this position in this compound, however, alters this reactivity pattern. The C3-position is now occupied, and the amino group itself can act as a nucleophilic center. Furthermore, the strong electron-donating nature of the amino group enhances the nucleophilicity of the indole ring, particularly at the C2-position.

DFT calculations can be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions of positive and negative electrostatic potential. For this compound, the MEP map would be expected to show a region of high negative potential (electron-rich) around the amino group and the C2-position of the indole ring, indicating these as likely sites for electrophilic attack or protonation.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can also be calculated using DFT to quantify the reactivity of a molecule. These descriptors include chemical potential (μ), hardness (η), and the global electrophilicity index (ω). A higher chemical potential indicates a better nucleophile, while a lower hardness suggests higher reactivity. researchgate.net

While specific DFT data for this compound is not available, a comparative analysis with related molecules can be informative. The table below presents hypothetical DFT-calculated reactivity indices for indole, 3-aminoindole, and 7-bromoindole (B1273607) to illustrate the expected trends.

| Compound | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Global Electrophilicity (ω) (eV) |

| Indole | -1.44 | 4.06 | 0.26 |

| 3-Aminoindole | (Higher than indole) | (Lower than indole) | (Higher than indole) |

| 7-Bromoindole | (Lower than indole) | (Similar to indole) | (Higher than indole) |

Note: The values for 3-Aminoindole and 7-Bromoindole are qualitative predictions based on the known electronic effects of the substituents and data for indole from literature. researchgate.net

These trends suggest that the amino group in 3-aminoindole would increase its nucleophilicity (higher μ) and reactivity (lower η) compared to indole. The bromine atom in 7-bromoindole would be expected to make the molecule more electrophilic. In this compound, the interplay of these two substituents would result in a highly nucleophilic system with the primary reactive sites being the amino group and the C2-position.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways is a powerful application of theoretical chemistry that provides detailed mechanistic insights into chemical transformations. This involves locating the transition state (TS) structures and calculating the activation energies for different possible reaction routes.

For this compound, several types of reactions could be of interest for computational modeling. Given the nucleophilic nature of the molecule, reactions with electrophiles are of primary importance. The amino group at the C3-position can undergo various reactions, such as acylation, alkylation, and diazotization. The indole ring itself, being highly activated by the amino group, can also participate in reactions, particularly at the C2-position.

Transition state theory is a fundamental concept in modeling reaction kinetics. The transition state is the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which is a key determinant of the reaction rate.

While specific reaction pathway modeling for this compound has not been reported, studies on the reactivity of related indolamines, such as tryptamine (B22526), can offer valuable parallels. For instance, a computational study on the antioxidant activity of tryptamine investigated its reaction with hydroxyl radicals via different mechanisms, including radical adduct formation, single electron transfer (SET), and hydrogen atom transfer (HAT). researchgate.net The calculations revealed that the radical adduct formation at various positions on the indole ring and the HAT from the amino group are kinetically favorable pathways.

A similar approach could be applied to model the reactions of this compound. For example, in an electrophilic substitution reaction at the C2-position, the reaction pathway would involve the formation of a sigma complex (an intermediate) and a corresponding transition state. The activation energy for this process could be calculated to assess its feasibility.

The following table provides a hypothetical comparison of calculated activation energies for a generic electrophilic attack on different positions of the this compound molecule, based on the expected reactivity patterns.

| Reaction | Position of Attack | Hypothetical Activation Energy (ΔE‡) (kcal/mol) |

| Electrophilic Addition | C2-position | Low |

| Electrophilic Substitution | C4-position | Moderate |

| Reaction at Amino Group | N-atom of NH2 | Low to Moderate |

Note: These are hypothetical values intended to illustrate the expected relative reactivity based on the electronic properties of the molecule.

Synthetic Utility and Applications As Precursors in Complex Organic Synthesis

Building Block for Diverse Heterocyclic Scaffolds

No specific examples were found in the searched literature detailing the use of 7-Bromo-1H-indol-3-amine as a direct precursor for the synthesis of other diverse heterocyclic scaffolds. While the inherent reactivity of the 3-aminoindole moiety suggests potential for reactions such as condensations with dicarbonyl compounds to form fused pyrazines or reactions of the amine group to build other rings, no documented instances of these transformations for this specific isomer could be located.

Role in the Construction of Indole-Containing Macrocycles or Oligomers

The synthesis of macrocycles and oligomers often requires specific bifunctional building blocks to enable polymerization or ring-closing reactions. There is no information in the reviewed literature to suggest that this compound has been utilized for the construction of indole-containing macrocycles or oligomers.

Applications in Materials Science Research (non-biological focus)

Indole (B1671886) derivatives have been investigated for applications in materials science, for example, as components of organic semiconductors, dyes, or polymers. However, the literature search yielded no articles or patents describing the application of this compound in any area of materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.